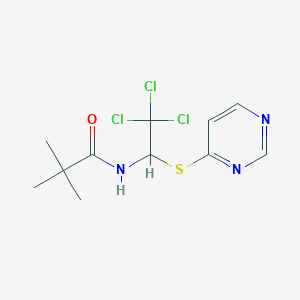
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-4-ylsulfanylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE is a complex organic compound with the molecular formula C11H14Cl3N3OS and a molecular weight of 342677 This compound is known for its unique structure, which includes a pyrimidinylthio group and a trichloroethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidinylthio Intermediate: The initial step involves the synthesis of the pyrimidinylthio intermediate. This can be achieved by reacting 4-chloropyrimidine with a suitable thiol reagent under basic conditions.
Introduction of the Trichloroethyl Group: The next step involves the introduction of the trichloroethyl group. This can be done by reacting the pyrimidinylthio intermediate with trichloroacetaldehyde in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce pyrimidinylthio and trichloroethyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrimidinylthio group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The trichloroethyl group can also enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(2-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE: Similar structure but with a different substitution pattern on the pyrimidine ring.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)BUTANAMIDE: Similar structure but with a different alkyl group.
Uniqueness
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE is unique due to its specific combination of the pyrimidinylthio and trichloroethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14Cl3N3OS |
|---|---|
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-4-ylsulfanylethyl)propanamide |
InChI |
InChI=1S/C11H14Cl3N3OS/c1-10(2,3)8(18)17-9(11(12,13)14)19-7-4-5-15-6-16-7/h4-6,9H,1-3H3,(H,17,18) |
Clé InChI |
XUDXPPUNNVWLHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC=NC=C1 |
Solubilité |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)
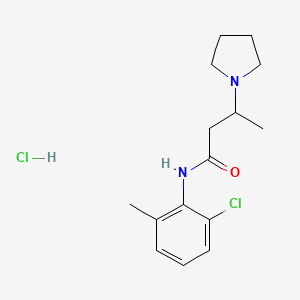
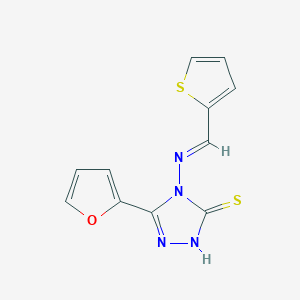
![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)
![(5E)-5-(4-propoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077417.png)
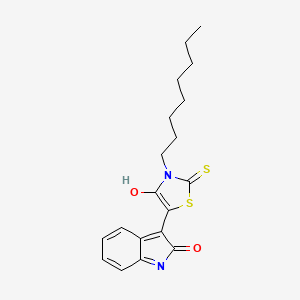
![isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077431.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)
![1-[2-(4-fluorophenyl)ethyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077442.png)
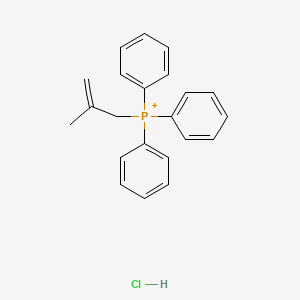
![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)
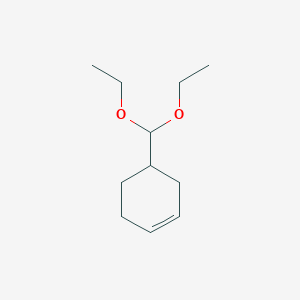
![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15077462.png)

